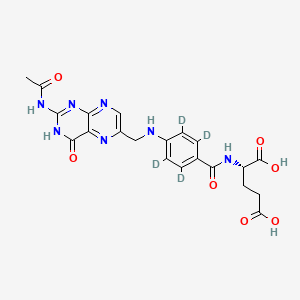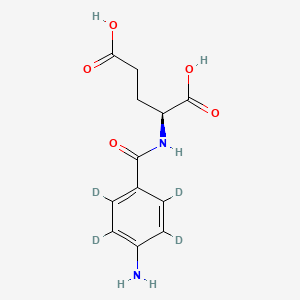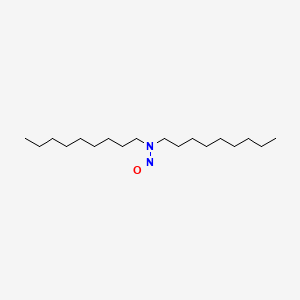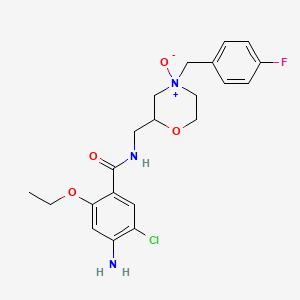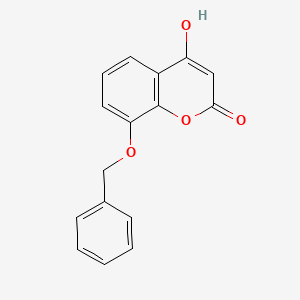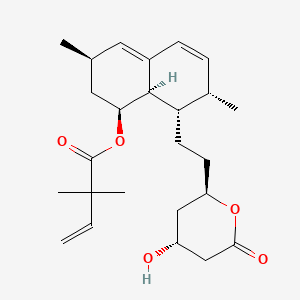
Methylene simvastatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylene Simvastatin is a pharmaceutical secondary standard and certified reference material used in pharma release testing and pharmaceutical research . It is a derivative of Simvastatin, which is a lipid-lowering drug used to treat high cholesterol and triglyceride levels in the blood .
Synthesis Analysis
The synthesis of Simvastatin and its synthetic impurities, including the impurities methyl ether and β-hydroxy acid, were carried out in the laboratory and characterized by MS, NMR, and FT-IR spectroscopy . The Reverse Phase High Performance Liquid Chromatography (RP-HPLC) method was developed for simultaneous estimation of Simvastatin and its synthetic impurities .Chemical Reactions Analysis
The thermal degradation of Simvastatin has been studied using differential scanning calorimetry (DSC) and simultaneous thermogravimetry/differential thermal analysis (TG/DTA) techniques . The main thermal degradation for Simvastatin occurs during two temperature ranges .Aplicaciones Científicas De Investigación
Inflammatory and Infectious Diseases :
- Simvastatin has shown promise in inhibiting the inflammatory properties of Staphylococcus aureus α-toxin. This could be relevant in treating various infectious diseases, as it interferes with leukocyte-endothelial cell interactions, potentially offering a new therapeutic strategy for these conditions (Pruefer et al., 2002).
Bone Health :
- It promotes osteoblast differentiation and mineralization, indicating potential use in treating metabolic bone diseases such as osteoporosis (Maeda et al., 2001).
Neuroprotection :
- Simvastatin has demonstrated neuroprotective effects in experimental parkinsonian models, partly through regulating NMDA receptors and showing anti-inflammatory actions. This suggests potential therapeutic applications in Parkinson's disease treatment (Yan et al., 2011).
Cardiovascular Diseases :
- Its use in cardiovascular diseases extends beyond lipid-lowering, with evidence suggesting that it can protect against atherosclerotic plaque formation independently of its lipid-lowering capabilities (Bea et al., 2002).
Anticancer Potential :
- Research indicates that simvastatin might have anticancer effects, particularly in inhibiting growth factors and cell proliferation in various cancer cell types, including lung fibroblasts and head and neck squamous cell carcinoma cells (Watts et al., 2005), (Takeda et al., 2007).
Anti-Inflammatory Effects :
- It has been observed to have anti-inflammatory roles in diseases like inflammatory arthritis and allergic asthma, significantly reducing inflammatory responses in these conditions (Leung et al., 2003), (Mckay et al., 2004).
Cognitive Function and Traumatic Brain Injury :
- Studies indicate that simvastatin may improve cognitive outcomes after severe traumatic brain injury, suggesting a role in neurorehabilitation (Mountney et al., 2016).
Mecanismo De Acción
Target of Action
Methylene Simvastatin, like other statins, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, this compound effectively reduces the production of cholesterol, thereby managing abnormal lipid levels and reducing the risk of cardiovascular diseases .
Mode of Action
This compound is a prodrug, which means it is activated in the body. The compound is hydrolyzed in vivo to generate an active metabolite structurally similar to HMG-CoA . This metabolite then competitively inhibits HMG-CoA reductase , preventing the conversion of HMG-CoA to mevalonic acid . This is a critical step in the production of cholesterol and other compounds involved in lipid metabolism and transport .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway , which is responsible for the production of cholesterol and other lipids . This leads to a decrease in the levels of low-density lipoprotein (LDL), sometimes referred to as “bad cholesterol”, and very low-density lipoprotein (VLDL) . Additionally, this compound has been found to cause significant relaxation in aortic rings pre-contracted with phenylephrine and potassium chloride (KCl), indicating its involvement in NO/cGMP pathways, AT2R receptors, Ca2+ channels, and K+ channels .
Pharmacokinetics
Simvastatin, the parent compound of this compound, undergoes extensive first-pass extraction in the liver, the primary site of action . It is metabolized by CYP3A4 isoenzymes , which can lead to significant drug interactions . .
Result of Action
The primary result of this compound’s action is a reduction in cholesterol levels , particularly LDL and VLDL . This can significantly reduce the risk of development of cardiovascular diseases and all-cause mortality . Additionally, this compound has been documented to offer impressive vasorelaxant activity , which could have potential implications in the management of hypertension and other cardiovascular conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 can affect the metabolism and efficacy of this compound . Furthermore, the gut microbiome may play a role in the metabolism of simvastatin, potentially affecting its bioavailability and therapeutic effect . Therefore, a comprehensive understanding of these factors is crucial for optimizing the use of this compound in clinical practice.
Propiedades
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAXMMMKRGSDIV-HGQWONQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-38-2 |
Source


|
| Record name | Methylene simvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLENE SIMVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HRF0VUG7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B565491.png)
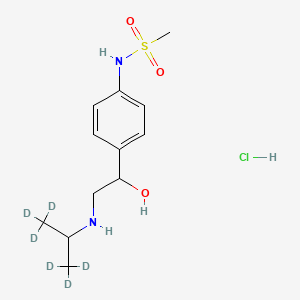
![ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B565495.png)
